Purity Gap: ≥98 % Commercial Supply Versus 95 % for Unsubstituted and Mono‑Substituted Analogues
The target compound is commercially supplied at ≥98 % purity (Leyan) and ≥97 % purity (Calpac‑Aladdin, Hoelzel Biotech) [1]. In contrast, the most common generic comparator, quinoline‑4‑pinacol boronic ester (CAS 1035458‑54‑8), is routinely offered at 95 % purity by multiple suppliers . The 7‑methoxy analog (CAS 1207894‑59‑4) is also supplied at 95 % . The 7‑fluoro‑4‑pinacolboranyl analog (CAS 1627721‑91‑8) is listed as 95 % pure . Thus the target compound delivers a 3–5 percentage‑point absolute purity advantage, corresponding to a 60–80 % reduction in unspecified impurities relative to the 95 %‑purity comparators.
| Evidence Dimension | Commercial supply purity |
|---|---|
| Target Compound Data | ≥98 % (Leyan), ≥97 % (Calpac‑Aladdin, Hoelzel) |
| Comparator Or Baseline | Quinoline‑4‑pinacol boronic ester (95 %); 7‑methoxy‑4‑pinacol boronic ester (95 %); 7‑fluoro‑4‑pinacol boronic ester (95 %) |
| Quantified Difference | 3–5 percentage points higher purity; ~60–80 % reduction in total impurities |
| Conditions | Multiple supplier specifications, HPLC purity |
Why This Matters
Higher purity directly reduces the risk of side‑product formation in palladium‑catalyzed cross‑couplings, where boronic ester impurities can consume catalyst and degrade yields, making the target compound a more reliable choice for high‑value medicinal chemistry campaigns.
- [1] Hoelzel Biotech. Product Page: 7-fluoro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline (CAS 2248157-24-4). Purity 97 %. View Source
